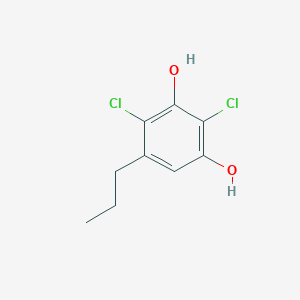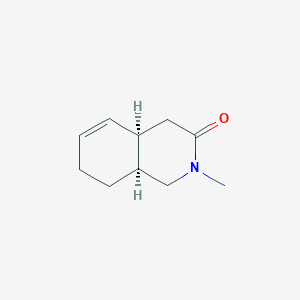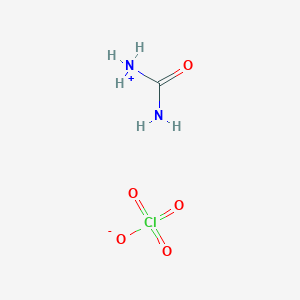
Carbamoylazanium;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoylazanium;perchlorate is a chemical compound that consists of a carbamoylazanium cation and a perchlorate anion The carbamoylazanium cation is derived from carbamic acid, while the perchlorate anion is derived from perchloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamoylazanium;perchlorate can be synthesized through the reaction of carbamic acid with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
H2NCOOH+HClO4→H3NCO++ClO4−
Industrial Production Methods
Industrial production of perchlorates, including this compound, is primarily achieved through electrochemical methods. This involves the oxidation of chlorates in an electrochemical cell. Sodium chlorate is often used as the starting material due to its high solubility. The process involves the following steps:
- Electrolytic oxidation of sodium chlorate to sodium perchlorate.
- Conversion of sodium perchlorate to this compound through metathesis reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamoylazanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: Under certain conditions, the perchlorate anion can be reduced to chloride.
Substitution: The carbamoylazanium cation can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are used.
Substitution: Nucleophiles like ammonia and primary amines can react with the carbamoylazanium cation.
Major Products
Oxidation: Products include carbon dioxide and water.
Reduction: Products include chloride ions and water.
Substitution: Products include substituted carbamoyl derivatives.
Applications De Recherche Scientifique
Carbamoylazanium;perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial properties.
Industry: Used in the production of explosives and propellants due to its strong oxidizing properties.
Mécanisme D'action
The mechanism of action of carbamoylazanium;perchlorate involves its ability to act as an oxidizing agent. The perchlorate anion can accept electrons from other molecules, leading to oxidation reactions. This process can disrupt cellular processes and lead to the formation of reactive oxygen species. The molecular targets include enzymes and other proteins that are susceptible to oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium perchlorate: Commonly used in rocket propellants.
Potassium perchlorate: Used in pyrotechnics and explosives.
Sodium perchlorate: Used in chemical synthesis and as a laboratory reagent.
Uniqueness
Carbamoylazanium;perchlorate is unique due to the presence of the carbamoylazanium cation, which imparts distinct chemical properties compared to other perchlorates. Its ability to participate in both oxidation and substitution reactions makes it versatile for various applications.
Propriétés
Numéro CAS |
89752-84-1 |
|---|---|
Formule moléculaire |
CH5ClN2O5 |
Poids moléculaire |
160.51 g/mol |
Nom IUPAC |
carbamoylazanium;perchlorate |
InChI |
InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
Clé InChI |
CLXPQCKVAYIJQB-UHFFFAOYSA-N |
SMILES canonique |
C(=O)([NH3+])N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
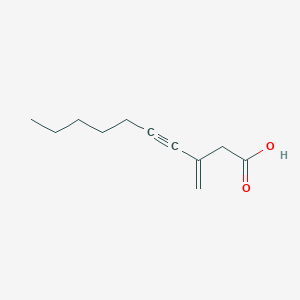

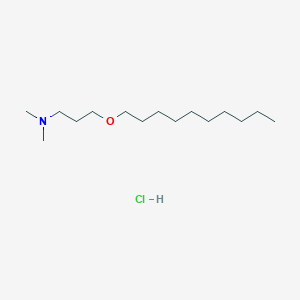
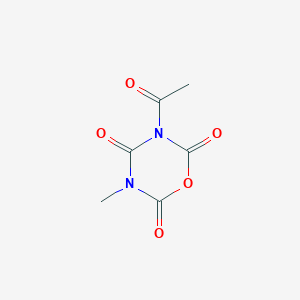
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
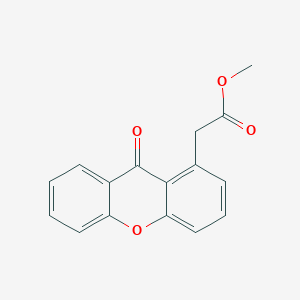
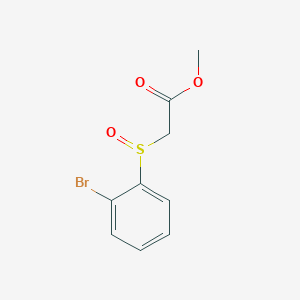
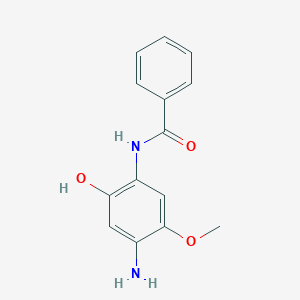

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
